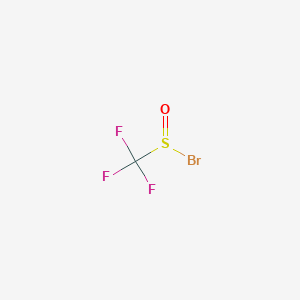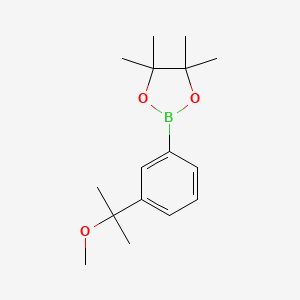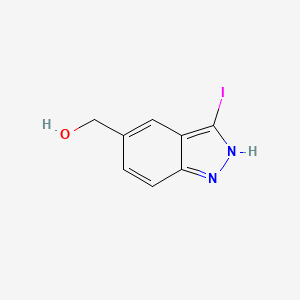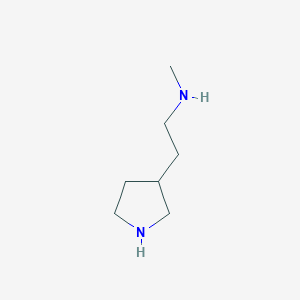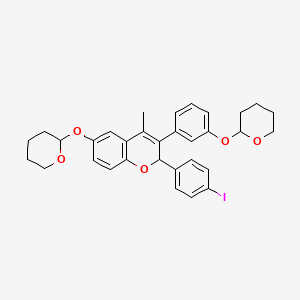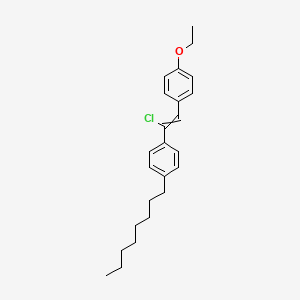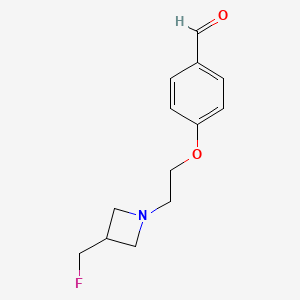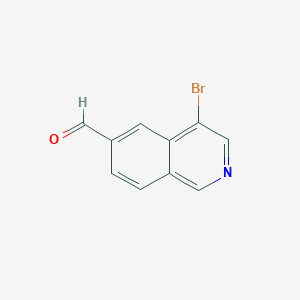
4-Bromoisoquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-6-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols to replace the bromine atom.
Major Products:
Substituted Isoquinolines: Resulting from substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation of the aldehyde group.
Applications De Recherche Scientifique
4-Bromoisoquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may exert effects through the induction of apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
4-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Bromoisoquinoline-4-carbaldehyde: A positional isomer with different reactivity and applications.
Uniqueness: 4-Bromoisoquinoline-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H6BrNO |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
4-bromoisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-6H |
Clé InChI |
SMLSAJLTEYEBGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2C=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

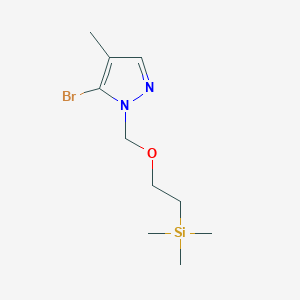

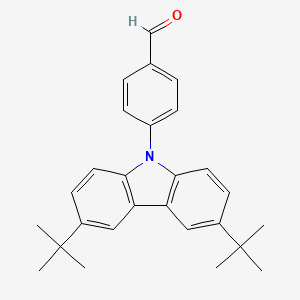

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
